molecular formula C12H12ClNO2 B12447235 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde

Cat. No.: B12447235
M. Wt: 237.68 g/mol
InChI Key: HNQDHBNCVRTGAP-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a chloro group and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with piperidin-2-one under specific conditions. The process can be summarized as follows:

    Starting Materials: 3-chloro-4-nitrobenzaldehyde and piperidin-2-one.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Steps: The nitro group is reduced to an amine, followed by cyclization to form the piperidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Chloro-4-(2-oxopiperidin-1-yl)benzoic acid.

    Reduction: 3-Chloro-4-(2-oxopiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Oxopiperidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-Chloro-4-(2-oxopiperidin-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: A more complex structure with additional functional groups.

Uniqueness

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

3-chloro-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H12ClNO2/c13-10-7-9(8-15)4-5-11(10)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2

InChI Key

HNQDHBNCVRTGAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

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